
5-bromo-1H-indol-3-ol
Overview
Description
5-Bromo-1H-indol-3-ol is a brominated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals The indole nucleus is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H-indol-3-ol typically involves the bromination of indole derivatives. One common method is the bromination of 1H-indol-3-ol using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-indol-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group at the 3-position can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like Pd/C and hydrogen gas or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of 5-substituted indole derivatives.
Oxidation: Formation of 3-oxoindole derivatives.
Reduction: Formation of 1H-indol-3-ol.
Scientific Research Applications
5-Bromo-1H-indol-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-1H-indol-3-ol involves its interaction with various molecular targets and pathways. The bromine atom enhances its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This property makes it a valuable tool in the study of enzyme inhibition and protein modification.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-indol-3-ol: Similar in structure but with a chlorine atom instead of bromine.
5-Fluoro-1H-indol-3-ol: Contains a fluorine atom at the 5-position.
5-Iodo-1H-indol-3-ol: Contains an iodine atom at the 5-position.
Uniqueness
5-Bromo-1H-indol-3-ol is unique due to the specific reactivity imparted by the bromine atom. Bromine is larger and more polarizable than chlorine and fluorine, leading to different reactivity patterns and biological activities. This makes this compound a valuable compound for exploring new chemical reactions and biological applications.
Biological Activity
5-Bromo-1H-indol-3-ol is a brominated derivative of indole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.
Target Interactions
this compound interacts with various biological targets, including enzymes and receptors. It has been shown to bind with high affinity to multiple receptors, influencing cellular signaling pathways and modulating enzyme activities. This compound can inhibit or activate specific enzymes, thereby affecting various biochemical pathways essential for cellular function.
Biochemical Pathways
Indole derivatives like this compound are involved in critical biochemical pathways. They can act as signaling molecules, influencing processes such as inflammation and cell proliferation. The compound's interaction with biological systems can lead to significant cellular effects, including changes in gene expression and metabolic activity.
Biological Activities
This compound exhibits a wide range of biological activities:
- Antimicrobial Activity : It has demonstrated efficacy against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 16 µg/mL .
- Anticancer Properties : Research indicates that this compound may possess anticancer effects by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells .
- Anti-inflammatory Effects : The compound has potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Antioxidant Activity : It shows promise as an antioxidant, helping to mitigate oxidative stress within cells.
Case Studies
Recent studies have highlighted the effectiveness of this compound in various applications:
- Antimicrobial Efficacy : A study evaluated several indole derivatives, including this compound, against MRSA and found it to be effective with an MIC of 16 µg/mL. This highlights its potential as a lead compound for developing new antibiotics .
- Cytotoxicity in Cancer Cells : In vitro studies have shown that this compound can inhibit the growth of cancer cell lines, indicating its potential use in cancer therapy. The compound's ability to induce apoptosis was particularly noted in breast cancer cell lines .
- Inflammation Studies : In models of inflammation, this compound reduced the secretion of pro-inflammatory cytokines, suggesting its role in managing inflammatory responses .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound | Structure | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | Brominated indole | MIC = 16 µg/mL | Significant |
5-Chloro-1H-indol-3-ol | Chlorinated indole | Moderate | Moderate |
5-Fluoro-1H-indol-3-ol | Fluorinated indole | Low | Minimal |
This table illustrates that while other halogenated indoles exhibit some biological activity, this compound stands out due to its potent antimicrobial and anticancer properties.
Properties
IUPAC Name |
5-bromo-1H-indol-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-5-1-2-7-6(3-5)8(11)4-10-7/h1-4,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXRGISCDMNDSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432198 | |
Record name | 1H-Indol-3-ol, 5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114253-18-8 | |
Record name | 1H-Indol-3-ol, 5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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